molecular formula C14H9F3N2O2S B5173530 N-(furan-2-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-(furan-2-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B5173530
M. Wt: 326.30 g/mol
InChI Key: OHLUMEBLTTZWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a trifluoromethyl group at position 2 and a carboxamide moiety at position 4. The carboxamide nitrogen is further functionalized with a furan-2-ylmethyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2S/c15-14(16,17)13-19-10-4-3-8(6-11(10)22-13)12(20)18-7-9-2-1-5-21-9/h1-6H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLUMEBLTTZWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with a trifluoromethyl ketone under acidic conditions to form the benzothiazole ring. The furan-2-ylmethyl group is then introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzothiazole intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzothiazole ring can be reduced under hydrogenation conditions to form dihydrobenzothiazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives, including N-(furan-2-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

  • In vitro Studies : Compounds derived from benzothiazole frameworks have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentrations (MICs) for effective compounds ranged from 0.25 to 4 µg/mL in some cases, indicating strong antibacterial potential .

Antifungal Activity

Benzothiazole derivatives are also being investigated for antifungal properties. The incorporation of a furan moiety has been linked to enhanced antifungal activity against strains such as Candida albicans. The mechanism of action often involves disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal growth .

Anticancer Properties

The anticancer efficacy of this compound has been explored through various studies:

  • Cytotoxicity Assays : In vitro tests against human cancer cell lines have shown that this compound can induce apoptosis in cancer cells while sparing normal cells. The selectivity index indicates a favorable therapeutic window, making it a candidate for further development .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of benzothiazole-based compounds and evaluated their antimicrobial activities. Among these, compounds with the furan moiety exhibited superior antibacterial effects compared to standard antibiotics like penicillin and ampicillin. The study concluded that structural modifications significantly impact biological activity .

CompoundActivity TypeMIC (µg/mL)Reference
Compound 6Antibacterial4
Compound AAntifungal8
Compound BAnticancerIC50 < 10

Case Study 2: Structure-Based Drug Design

Another research effort employed structure-based drug design to optimize the biological activity of benzothiazole derivatives. Computational modeling predicted enhanced binding affinity to target proteins involved in bacterial resistance mechanisms, suggesting a novel pathway for antibiotic development .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The benzothiazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Group : The trifluoromethyl substituent in the target compound and others (e.g., ) enhances lipophilicity and metabolic stability, making it advantageous in agrochemical design .

Furan vs.

Carboxamide Variations : The carboxamide linkage in the target compound is similar to cyprofuram but differs in the nitrogen substituent (furan-2-ylmethyl vs. tetrahydrofuran), which could alter bioavailability.

Biological Activity

N-(furan-2-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with a furan ring and a trifluoromethyl group. This unique structure contributes to its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, while the benzothiazole moiety is known for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Core : Reaction of 2-aminothiophenol with a trifluoromethyl ketone.
  • Introduction of the Furan Group : Nucleophilic substitution involving furan-2-ylmethyl halide.

These steps can be optimized for industrial production using continuous flow reactors and advanced purification techniques like HPLC.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in cancer pathways.
  • DNA Interaction : The benzothiazole component can intercalate with DNA, potentially disrupting replication and transcription processes.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A notable study evaluated its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Induction of apoptosis via ROS generation
U937 (Lymphoma)3.0Activation of procaspase-3 to caspase-3
A549 (Lung)7.5DNA intercalation leading to cell cycle arrest

These findings suggest that the compound induces oxidative stress and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to anticancer effects, preliminary studies indicate potential antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial membrane integrity and inhibition of critical metabolic pathways.

Case Studies

  • Study on Apoptosis Induction : A series of benzothiazole derivatives were tested alongside this compound in vitro, revealing that compounds with similar structures effectively induced apoptosis in U937 cells through caspase activation .
  • Evaluation Against Drug-resistant Strains : Another study highlighted the efficacy of this compound against drug-resistant strains of cancer cells, demonstrating lower IC50 values compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(furan-2-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide, and how are key intermediates optimized?

  • The synthesis typically involves coupling a benzothiazole-6-carboxylic acid derivative with a furan-2-ylmethylamine group. Key steps include:

  • Carboxylic acid activation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF, DCM) to form the amide bond .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions from the trifluoromethyl group’s electron-withdrawing effects .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in deuterated DMSO or CDCl3_3 resolve signals for the furan methylene (δ 4.5–5.0 ppm), trifluoromethyl (δ 120–125 ppm in 19^19F NMR), and benzothiazole aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C14_{14}H10_{10}F3_3N2_2O2_2S) with ppm-level accuracy .
  • FT-IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm1^{-1}) and benzothiazole C-S-C vibrations (~650 cm1^{-1}) .

Q. What preliminary biological activities have been reported for structurally related benzothiazole-furan hybrids?

  • Analogous compounds exhibit:

  • Antimicrobial activity : MIC values ≤10 µg/mL against Gram-positive bacteria via disruption of cell membrane integrity .
  • Anticancer potential : IC50_{50} values in the µM range against leukemia cell lines (e.g., K562) through apoptosis induction .
  • Neuroactive effects : Modulation of serotonin/dopamine receptors in preclinical models, suggesting dual antidepressant-antipsychotic potential .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the reaction, particularly for the trifluoromethyl-benzothiazole core?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict pH control (pH 7–8) to avoid hydrolysis of the trifluoromethyl group .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in Suzuki-Miyaura reactions for benzothiazole intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining >90% purity .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Dose-response validation : Repetition under standardized conditions (e.g., ATP-based viability assays vs. flow cytometry for apoptosis) clarifies mechanism-specific effects .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects in cell-based vs. in vivo models .
  • Structural analogs : Comparing activity trends across derivatives (e.g., replacing trifluoromethyl with methyl groups) isolates pharmacophore contributions .

Q. How can researchers elucidate the compound’s target interactions in complex biological systems?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD_D) to purified receptors (e.g., 5-HT2A_{2A} or EGFR kinase) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in silico, guided by X-ray crystallography data of homologous targets .
  • CRISPR-Cas9 knockout models : Identifies essential genes for activity (e.g., apoptosis regulators Bcl-2/Bax) .

Q. What advanced spectral techniques address challenges in characterizing complex NMR spectra?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals (e.g., benzothiazole C7-H vs. furan protons) .
  • Dynamic NMR : Detects rotameric equilibria in the amide bond under variable temperatures (e.g., -40°C to 25°C) .
  • Isotopic labeling : 15^15N or 19^19F labeling simplifies assignment of trifluoromethyl and heterocyclic nitrogen environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.